

# WF-10129: A Fungal Metabolite with Potent Angiotensin-Converting Enzyme Inhibitory Activity

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## Compound of Interest

Compound Name: WF-10129

Cat. No.: B1683298

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## Abstract

**WF-10129** is a novel, potent angiotensin-converting enzyme (ACE) inhibitor isolated from the fungus *Doratomyces putredinis*. As a dipeptide, its unique structure, composed of L-tyrosine and a novel amino acid, contributes to its significant biological activity. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of **WF-10129**. It includes detailed experimental protocols for its isolation and characterization, as well as for the assessment of its ACE inhibitory function. The information is presented to support further research and development of this promising therapeutic agent.

## Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders. **WF-10129**, a naturally occurring dipeptide, has emerged as a significant ACE inhibitor with high potency. This guide details the scientific and technical information available on **WF-10129**.

# Molecular Structure and Physicochemical Properties

**WF-10129** is a dipeptide with the chemical formula C<sub>20</sub>H<sub>28</sub>N<sub>2</sub>O<sub>8</sub>. Its structure was elucidated through spectroscopic and chemical methods, revealing the presence of an L-tyrosine residue linked to a novel amino acid.[\[1\]](#)

Table 1: Physicochemical Properties of **WF-10129**

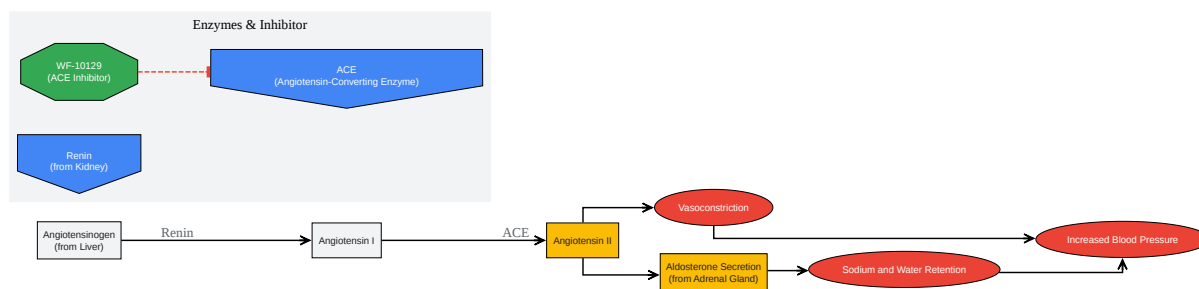
Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>28</sub> N <sub>2</sub> O <sub>8</sub>	<a href="#">[2]</a>
Molecular Weight	424.45 g/mol	<a href="#">[2]</a>
Exact Mass	424.1846	<a href="#">[2]</a>
CAS Number	109075-64-1	<a href="#">[2]</a>
Elemental Analysis	C, 56.60%; H, 6.65%; N, 6.60%; O, 30.15%	<a href="#">[2]</a>
Biological Source	Doratomyces putredinis	<a href="#">[1]</a> <a href="#">[2]</a>

## Biological Activity and Mechanism of Action

**WF-10129** is a potent inhibitor of angiotensin-converting enzyme. Its inhibitory activity is concentration-dependent, with a reported IC<sub>50</sub> value of 1.4 x 10<sup>-8</sup> M.[\[1\]](#) In vivo studies in rats have demonstrated that intravenous administration of **WF-10129** at a dose of 0.3 mg/kg effectively inhibits the pressor response to angiotensin I.[\[1\]](#)

## Signaling Pathway: The Renin-Angiotensin System

**WF-10129** exerts its effect by interrupting the Renin-Angiotensin System (RAS). The diagram below illustrates the RAS pathway and the point of inhibition by ACE inhibitors like **WF-10129**.



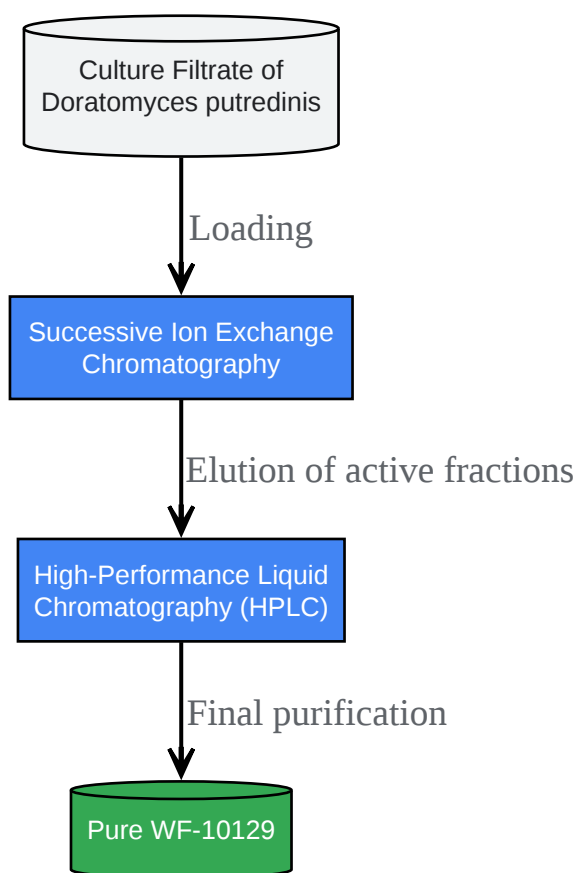
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**Figure 1.** The Renin-Angiotensin System and the inhibitory action of **WF-10129**.

## Experimental Protocols

### Isolation and Purification of **WF-10129**

The following is a generalized workflow for the isolation and purification of **WF-10129** from the culture filtrate of *Doratomyces putredinis*, based on the abstract by Ando et al. (1987).<sup>[1]</sup>



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**Figure 2.** Generalized workflow for the isolation and purification of **WF-10129**.

Methodology:

- Fermentation: *Doratomyces putredinis* is cultured under suitable conditions to produce **WF-10129**.
- Filtration: The culture broth is filtered to separate the mycelia from the culture filtrate containing **WF-10129**.
- Ion Exchange Chromatography: The culture filtrate is subjected to successive rounds of ion exchange chromatography to separate **WF-10129** from other components based on charge.
- HPLC Purification: The fractions showing ACE inhibitory activity are pooled and further purified by High-Performance Liquid Chromatography (HPLC) to yield pure **WF-10129**.

## Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following protocol is a representative method for determining the ACE inhibitory activity of compounds like **WF-10129**. This is based on commonly used spectrophotometric assays.

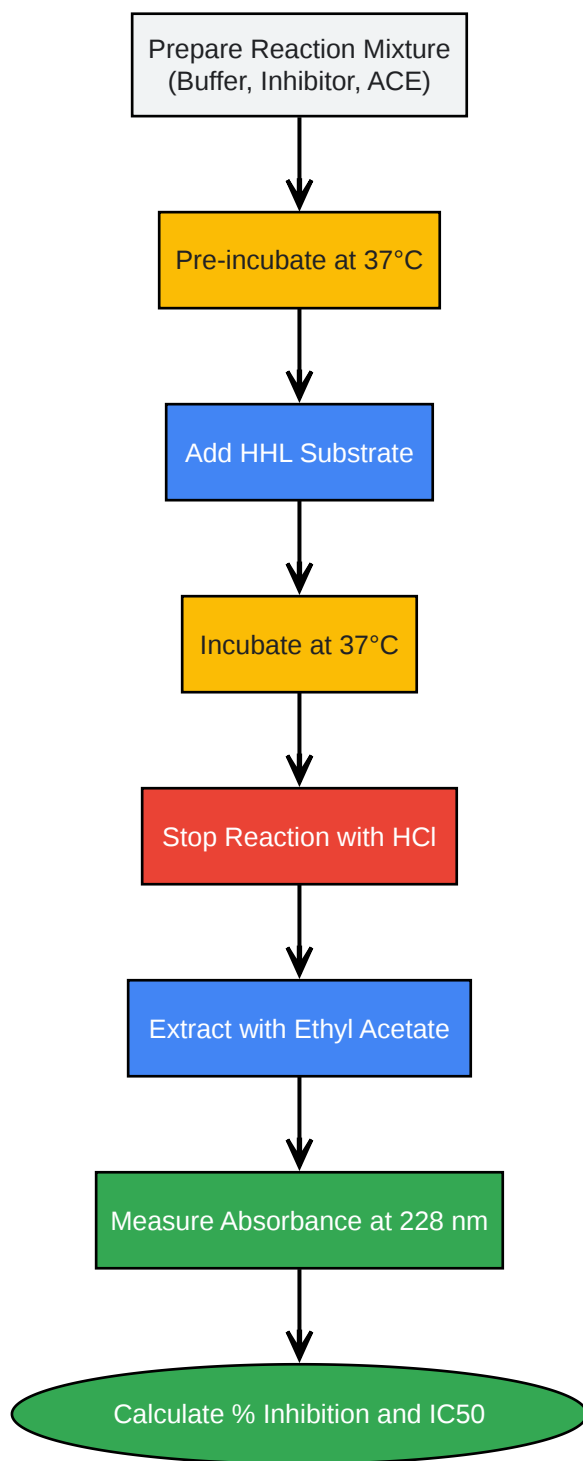
### Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
- Borate buffer (pH 8.3)
- Hydrochloric acid (HCl)
- Ethyl acetate
- **WF-10129** (or other test inhibitors)
- Spectrophotometer

### Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, combine the borate buffer, the test inhibitor (**WF-10129** at various concentrations), and the ACE solution.
- Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
- Substrate Addition: Add the HHL substrate to initiate the enzymatic reaction.
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding HCl.
- Extraction: Extract the hippuric acid produced with ethyl acetate.
- Evaporation: Centrifuge the mixture and transfer the upper ethyl acetate layer to a new tube. Evaporate the ethyl acetate.

- Quantification: Dissolve the dried hippuric acid in a suitable buffer or water and measure the absorbance at 228 nm using a spectrophotometer.
- Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{inhibitor}}) / A_{\text{control}}] * 100$  Where:
  - $A_{\text{control}}$  is the absorbance of the control (without inhibitor).
  - $A_{\text{inhibitor}}$  is the absorbance in the presence of the inhibitor.
- IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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**Figure 3.** Experimental workflow for the ACE inhibition assay.

## Conclusion

**WF-10129** is a potent, naturally derived ACE inhibitor with significant potential for therapeutic applications. Its unique dipeptide structure and high inhibitory activity make it an interesting lead compound for the development of new antihypertensive agents. The information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic potential of **WF-10129**. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to assess its safety and efficacy in preclinical and clinical settings.

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## References

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- 2. teachmephysiology.com [teachmephysiology.com]
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